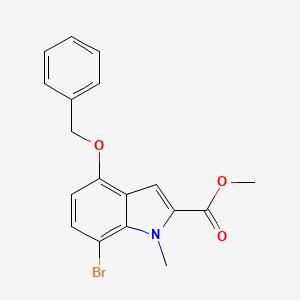
methyl 4-(benzyloxy)-7-bromo-1-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 4-position, a bromine atom at the 7-position, and a methyl ester group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromination: The bromine atom is introduced at the 7-position through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Esterification: The methyl ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.
化学反応の分析
Types of Reactions
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学的研究の応用
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
Methyl 4-(Benzyloxy)-1-methylindole-2-carboxylate: Lacks the bromine atom at the 7-position.
Methyl 4-(Benzyloxy)-7-chloro-1-methylindole-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-(Methoxy)-7-bromo-1-methylindole-2-carboxylate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly impact its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
特性
分子式 |
C18H16BrNO3 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
methyl 7-bromo-1-methyl-4-phenylmethoxyindole-2-carboxylate |
InChI |
InChI=1S/C18H16BrNO3/c1-20-15(18(21)22-2)10-13-16(9-8-14(19)17(13)20)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChIキー |
UVEWUUABINTEQB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C(C=CC(=C21)Br)OCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















